Cortisone-d8 (Major)
Description
Properties
Molecular Formula |
C₂₁H₂₀D₈O₅ |
|---|---|
Molecular Weight |
368.49 |
Synonyms |
17,21-Dihydroxy-pregn-4-ene-3,11,20-trione-d8; 17-Hydroxy-11-dehydrocorticosterone-d8; 11-Dehydro-17-hydroxy-_x000B_corticosterone-d8; Adrenalex-d8; Compound E-d8; Cortisate-d8; Cortivite-d8; Cortogen-d8; Cortone-d8; NSC 9703-d8; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Cortisone D8 Major
Strategies for Deuterium (B1214612) Introduction into the Cortisone (B1669442) Scaffold
The introduction of deuterium into the complex steroidal structure of cortisone can be achieved through several synthetic strategies, each with distinct advantages and challenges regarding selectivity and efficiency.
Direct deuteration involves exchanging hydrogen atoms on a pre-existing cortisone molecule with deuterium from a deuterium-rich source. This is often achieved through catalytic hydrogen isotope exchange (HIE). researchgate.net
Acid/Base-Catalyzed Exchange: This method utilizes acidic or basic conditions to facilitate the exchange of labile protons with deuterons. For instance, treating cortisone with sodium deuteroxide (NaOD) in deuterated methanol (B129727) (MeOD) can introduce deuterium at positions adjacent to carbonyl groups and on hydroxyl groups. nih.gov A superacid-catalyzed protocol using D₂O has also been shown to be highly efficient for the α-deuteration of various ketones, including bioactive steroids. rsc.org
Metal-Catalyzed Exchange: Homogeneous and heterogeneous metal catalysts (e.g., Platinum, Palladium, Iridium) can activate C-H bonds, enabling their exchange with deuterium gas (D₂) or deuterated solvents. researchgate.netarkat-usa.org While powerful, these methods can sometimes suffer from a lack of regioselectivity, leading to a mixture of deuterated isotopologues. arkat-usa.org Research has shown that direct deuteration of a cortisone acetate (B1210297) derivative with various catalysts often fails to produce an isolable product, highlighting the challenges of this approach. nih.gov
Table 1: Comparison of Direct Deuteration Methods
| Method | Deuterium Source | Catalyst/Reagent | Advantages | Disadvantages |
| Base-Catalyzed Exchange | MeOD, D₂O | NaOD | Targets labile protons effectively. | Can lead to side reactions; may require protection of sensitive functional groups. nih.gov |
| Superacid-Catalyzed Exchange | D₂O | [Ph₃C]⁺[B(C₆F₅)₄]⁻ | High efficiency and selectivity for α-positions. rsc.org | Requires specialized and highly reactive reagents. |
| Metal-Catalyzed HIE | D₂ Gas | Pt, Pd, Ir | Can deuterate less reactive C-H bonds. researchgate.net | Often lacks regioselectivity; risk of over-deuteration or side reactions like double-bond reduction. arkat-usa.org |
A more controlled method for producing Cortisone-d8 involves a multi-step synthesis where deuterium is introduced at a specific, planned stage using a deuterated reagent. This approach offers high positional specificity (regioselectivity). researchgate.net
A common strategy involves the reduction of a ketone to a deuterated alcohol using a deuterated reducing agent. For example, sodium borodeuteride (NaBD₄) can be used to reduce a ketone, introducing a deuterium atom at that position. nih.govresearchgate.net A published synthesis for a related compound, [6,7-²H]cortisone, started from cortisone acetate and proceeded through a Δ⁴,⁶-dieneone intermediate. After derivatization to protect other reactive sites, the key intermediate was successfully deuterated to yield the desired product. nih.gov Similarly, the synthesis of cortisol-d₄ has been achieved by protecting the side chain of cortisone, performing a hydrogen-deuterium exchange, and then carrying out a reductive deuteration with NaBD₄. nih.gov This general pathway can be adapted for Cortisone-d8 by selecting appropriate intermediates and deuterating agents.
Table 2: Example of a Multi-Step Synthetic Intermediate and Reagent
| Intermediate | Functional Group Targeted | Deuterating Reagent | Purpose |
| 17α,20;20,21-bismethylenedioxy-pregna-4,6-diene-3,11-dione | C6-C7 double bond | Deuterium Gas (D₂) with a catalyst | Introduces deuterium at specific positions (C6, C7) on the steroid ring. nih.gov |
| Cortisone with protected C-17 side chain | C-11 Ketone | Sodium Borodeuteride (NaBD₄) | Reduces the C-11 ketone to a deuterated hydroxyl group. nih.gov |
This advanced strategy involves building the cortisone molecule from smaller, pre-deuterated building blocks. While synthetically demanding, this method provides the highest level of control over the location and number of deuterium atoms. spirochem.com For example, a synthesis of multi-labeled cortisone has been described starting from a chiral 11-oxoindanylpropionic acid and using deuterated acetone (B3395972) ([1,3-¹³C₂,1,1,1,3,3,3-²H₆]acetone) to construct parts of the steroid skeleton, resulting in a precisely labeled final product. nih.gov Another approach involves using genetically engineered microorganisms, such as Saccharomyces cerevisiae, grown in a medium containing deuterium oxide and protiated carbon sources to produce uniformly deuterated squalene, a universal precursor to sterols. rsc.org This biosynthetic precursor can then be chemically modified to yield the final deuterated steroid.
Multi-step Synthesis via Key Intermediates
Scalability and Efficiency in Cortisone-d8 (Major) Synthesis for Research Applications
Producing Cortisone-d8 for widespread research use presents challenges related to cost, scale, and efficiency.
Cost: The synthesis of isotopically labeled compounds is often expensive due to the high cost of deuterated starting materials, reagents (e.g., D₂O, NaBD₄), and solvents. spirochem.comsilantes.com
Scalability: Scaling up these complex syntheses from the milligram to the gram level is not always straightforward. thieme-connect.com Recent advances, such as using flow chemistry or ultrasound-assisted processes, show promise for improving the scalability and sustainability of deuteration reactions, potentially enabling rapid and inexpensive gram-scale synthesis. researchgate.netadesisinc.comscilit.com These methods can offer better control over reaction conditions, leading to higher yields and purity. adesisinc.com
The development of more efficient and scalable synthetic routes is crucial for making high-quality Cortisone-d8 more accessible for its application in clinical and research settings. spirochem.comresearchgate.net
Advanced Analytical Applications of Cortisone D8 Major
Utilization as an Internal Standard in Quantitative Mass Spectrometry-Based Assays
The use of stable isotope-labeled internal standards, such as Cortisone-d8, is considered the gold standard in quantitative bioanalysis using mass spectrometry. nih.govnih.gov These standards are crucial for correcting variations that can occur during sample preparation and analysis. cerilliant.com
Methodological Framework for High-Precision Quantification (LC-MS/MS, GC-MS)
Cortisone-d8 is extensively used in methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) for the high-precision quantification of cortisone (B1669442) and other related steroids. nih.govunito.it In these methods, a known amount of Cortisone-d8 is added to the biological sample at the beginning of the workflow. synnovis.co.ukdiagnotix.com Since Cortisone-d8 has nearly identical chemical and physical properties to the non-labeled cortisone, it experiences similar losses during extraction, derivatization (for GC-MS), and ionization in the mass spectrometer. scispace.comuni-muenchen.de
By measuring the ratio of the signal from the endogenous analyte (cortisone) to the signal from the internal standard (Cortisone-d8), analysts can accurately determine the concentration of cortisone in the original sample, compensating for any variability in the analytical process. clearsynth.comnih.gov LC-MS/MS methods, often employing techniques like electrospray ionization (ESI), allow for the simultaneous quantification of a panel of steroids, including cortisone, from a single sample. synnovis.co.ukuni-muenchen.demedrxiv.org For instance, a developed LC-MS/MS method for analyzing 13 different steroids in serum utilizes a cocktail of deuterated internal standards, including Cortisone-d8, to achieve accurate quantification. synnovis.co.uk Similarly, GC-MS methods have been validated for the profiling of urinary free cortisol and cortisone, also benefiting from the use of deuterated internal standards. mdpi.comresearchgate.net
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Cortisone | 361.2 | 163.1 | separations.co.za |
| Cortisone-d8 | 369.2 | 169.1 | separations.co.za |
Mitigation of Matrix Effects and Ion Suppression in Complex Biological Samples
Biological samples such as serum, plasma, urine, and tissue are complex matrices containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. bioanalysis-zone.com This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, resulting in inaccurate quantification. nih.govnih.gov
The use of a co-eluting, stable isotope-labeled internal standard like Cortisone-d8 is the most effective way to compensate for these matrix effects. clearsynth.comnih.gov Because Cortisone-d8 and cortisone have identical chromatographic retention times and ionization efficiencies, any suppression or enhancement of the ion signal caused by the matrix will affect both the analyte and the internal standard to the same extent. uni-muenchen.desplendidlab.com Consequently, the ratio of their signals remains constant, ensuring that the calculated concentration of the analyte is accurate despite the presence of matrix interferences. nih.govlcms.cz Studies have demonstrated that this approach significantly improves the reliability of steroid measurements in complex biological samples like human serum and urine. medrxiv.orgrestek.com
Enhancement of Analytical Reproducibility and Accuracy via Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and reproducibility. nih.gov The use of Cortisone-d8 as an internal standard is a cornerstone of IDMS methods for steroid analysis. uni-muenchen.de By correcting for both sample processing variations and matrix effects, IDMS with Cortisone-d8 significantly enhances the precision (reproducibility) and trueness (accuracy) of the measurements. clearsynth.commedrxiv.org
A study developing a method for the simultaneous measurement of multiple steroid hormones in serum and breast cancer tissue reported high accuracy (98%-126%) and low variability (intra-assay CV < 15%) when using deuterated internal standards, including Cortisone-d8. Another study on the determination of serum cortisol using ID-LC-MS reported a repeatability of 0.55% of the measurement value. nih.gov This high level of performance is crucial for clinical research and diagnostic applications where reliable and comparable results are essential.
Development and Validation of Analytical Methods Employing Cortisone-d8 (Major)
The development and validation of analytical methods are critical steps to ensure that the assay is reliable, reproducible, and fit for its intended purpose. Cortisone-d8 plays a key role in these processes.
Assay Sensitivity and Selectivity Optimization
During method development, Cortisone-d8 is used to optimize various parameters to achieve the desired sensitivity and selectivity. Sensitivity, often defined by the lower limit of quantification (LLOQ), is the lowest concentration of an analyte that can be measured with acceptable precision and accuracy. nih.govfrontiersin.org The use of Cortisone-d8 helps in achieving low LLOQs by providing a stable baseline and correcting for signal fluctuations, even at very low analyte concentrations. nih.govsciex.com For example, an LC-MS/MS method for urinary free cortisol and cortisone achieved a fast, 3-minute analysis with high sensitivity by using a specific column and deuterated internal standards. restek.com
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other, potentially interfering, compounds. unito.it This is particularly important for steroid analysis due to the presence of numerous structurally similar isomers. uni-muenchen.defrontiersin.org Chromatographic separation is optimized to resolve cortisone from its isomers, and the use of specific mass transitions (Selected Reaction Monitoring or SRM) in tandem mass spectrometry further enhances selectivity. synnovis.co.uksci-hub.se Cortisone-d8, having the same retention time as cortisone but different mass transitions, is essential for confirming the identity and accurate quantification of the target analyte. uni-muenchen.derestek.com
| Parameter | Cortisone | Reference |
|---|---|---|
| LLOQ (pg/mL) | 100 | medrxiv.org |
| Intra-day Accuracy (%) | 80 - 120 | medrxiv.org |
| Inter-day Accuracy (%) | 80 - 120 | medrxiv.org |
| Intra-day Precision (CV%) | <15 | |
| Inter-day Precision (CV%) | <15 |
Method Robustness and Inter-laboratory Comparability
A robust analytical method is one that is unaffected by small, deliberate variations in method parameters and can be reliably transferred between different laboratories. lcms.cz The inclusion of Cortisone-d8 as an internal standard contributes significantly to method robustness by compensating for minor variations in sample preparation, chromatographic conditions, and instrument response. splendidlab.comsemanticscholar.org
Application in Chromatografic Separations and Detection Systems
Cortisone-d8 (Major) is a deuterated analog of cortisone, engineered for advanced analytical applications, particularly as an internal standard in isotope dilution mass spectrometry (IDMS). Its primary role is to enhance the accuracy and precision of quantitative methods for steroid hormone analysis in complex biological matrices. cerilliant.com The use of stable isotope-labeled standards like Cortisone-d8 is considered the gold standard in quantitative mass spectrometry, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively corrects for variations during sample preparation and analysis. cerilliant.comaem-sbem.comseparations.co.za
The structural and chemical similarity of Cortisone-d8 to endogenous cortisone ensures that it behaves almost identically during extraction, chromatographic separation, and ionization. cerilliant.com However, its increased mass, due to the substitution of eight hydrogen atoms with deuterium (B1214612), allows it to be distinguished from the unlabeled analyte by the mass spectrometer. nih.gov This co-elution and mass differentiation are fundamental to its function, enabling reliable quantification by correcting for matrix effects and procedural losses that can affect the analyte and the standard equally. cerilliant.com
Research has demonstrated the utility of Cortisone-d8 in a variety of high-throughput and sensitive analytical methods for measuring steroid profiles in matrices such as serum, plasma, urine, saliva, and tissue. aem-sbem.comsci-hub.semdpi.comresearchmap.jpmedrxiv.orgfrontiersin.orgrug.nl These methods are crucial for clinical diagnostics, endocrinology research, and anti-doping analysis. aem-sbem.comseparations.co.za
In a typical LC-MS/MS workflow, a known quantity of Cortisone-d8 is added to a biological sample at the beginning of the preparation process. aem-sbem.commedrxiv.org The sample then undergoes extraction, which can involve techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by chromatographic separation, often using a reversed-phase C18 column. aem-sbem.commedrxiv.orgoup.comresearchgate.net The column eluent is then introduced into a tandem mass spectrometer, usually operating in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte (cortisone) and the internal standard (Cortisone-d8) are monitored. sci-hub.serug.nl
The quantification is based on the ratio of the peak area of the analyte to that of the internal standard. aem-sbem.com This ratiometric measurement significantly improves the reliability of the results compared to external calibration methods. For instance, a study developing an LC-MS/MS method for urinary free cortisol and cortisone highlighted that the use of a deuterated internal standard was essential for accuracy. oup.com Another study on steroid profiling in hair used a working solution containing Cortisone-d8 at 40 ng/mL to correct for both extraction losses and matrix effects at the electrospray source. sci-hub.se
The development of multi-steroid analytical panels frequently incorporates Cortisone-d8. One such method for analyzing 16 endogenous steroid hormones in serum utilized a combined internal standard solution that included Cortisone-d8. medrxiv.org This approach allows for a comprehensive, pathway-driven analysis of steroidogenesis from a single sample. medrxiv.org
Detailed findings from various research applications are summarized in the tables below, showcasing the specific parameters and performance of methods utilizing Cortisone-d8.
Table 1: LC-MS/MS Method Parameters for Steroid Analysis Using Cortisone-d8 This interactive table summarizes typical parameters from published research for the analysis of cortisone using Cortisone-d8 as an internal standard.
| Parameter | Research Finding 1 | Research Finding 2 | Research Finding 3 |
| Matrix | Human Hair sci-hub.se | Human Serum medrxiv.org | Saliva rug.nl |
| Extraction Method | Liquid-Liquid Extraction (LLE) | LLE with tert-butylmethyl ether (TBME) | LLE |
| Chromatography | Reversed-Phase (C18 column) | Reversed-Phase (C18 Zorbax Eclipse Plus) | Reversed-Phase |
| Detection Mode | MS/MS (MRM) | MS/MS (MRM), ESI Positive & Negative | MS/MS (MRM) |
| Cortisone Retention Time (min) | 4.17 | Not Specified | ~3.5 (visual estimate from chromatogram) |
| Cortisone-d8 Precursor Ion (m/z) | 369 | Not Specified | Not Specified |
| Cortisone-d8 Product Ion (m/z) | 163 | Not Specified | Not Specified |
| Internal Standard Conc. | 40 ng/mL | 1 ng/mL | Not Specified |
Table 2: Validation Data from Studies Utilizing Cortisone-d8 This interactive table presents performance characteristics from validated analytical methods employing Cortisone-d8.
| Performance Metric | Research Finding 1 (Saliva) rug.nl | Research Finding 2 (Serum) mdpi.com | Research Finding 3 (Hair) sci-hub.se |
| Analyte | Cortisone | Cortisone | Cortisone |
| Lower Limit of Quantification (LLOQ) | 1.00 nmol/L | 5 ng/dL | 0.5 pg/mg |
| Accuracy (% of nominal value) | Not Specified | Not Specified | 82% - 118% (intraday and interday) |
| Precision (CV%) | ≤14% | <20% | ≤ 20% (intraday and interday) |
| Recovery | Not Specified | >80% | Not Specified |
These studies collectively affirm the indispensable role of Cortisone-d8 in modern analytical chemistry. Its application in LC-MS/MS methods provides the necessary sensitivity and specificity to accurately quantify endogenous steroid levels, overcoming the challenges posed by complex biological samples and potential analytical variability. separations.co.zafrontiersin.orgrestek.com
Mechanistic Investigations of Steroid Metabolism Using Cortisone D8 Major As a Tracer
Elucidation of Corticosteroid Interconversion Pathways and Enzyme Activities
The interconversion of active cortisol and inactive cortisone (B1669442) is a key regulatory step in glucocorticoid action, primarily controlled by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. plos.org Cortisone-d8 has been instrumental in studying these pathways.
Enzymatic Activity Profiling (e.g., 11β-Hydroxysteroid Dehydrogenase Isoforms)
Cortisone-d8 is employed to investigate the interconversion between cortisol and cortisone, a process mediated by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). This is vital for understanding the roles of these hormones in metabolic regulation and stress responses. There are two main isoforms of this enzyme: 11β-HSD1, which primarily converts cortisone to the active cortisol, and 11β-HSD2, which inactivates cortisol by converting it to cortisone. nih.govresearchgate.netsmw.ch
Stable isotope tracers like Cortisone-d8 are used in conjunction with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the activity of these enzymes in various tissues. nih.govresearchgate.net For instance, studies have used deuterated tracers to assess cortisol regeneration in different tissues, revealing significant extra-adrenal cortisol production. This highlights the importance of cortisone in maintaining glucocorticoid levels.
In studies of 11β-HSD1, which is a target for treating metabolic and cognitive disorders, tracers help to measure its reductase activity. nih.govnih.gov For example, when d4-cortisol is metabolized by 11β-HSD2, it forms d3-cortisone; the subsequent conversion of d3-cortisone back to d3-cortisol by 11β-HSD1 indicates the enzyme's reductase activity. nih.govresearchgate.net Research in healthy men has shown that while 11β-HSD1 is active in the liver, adipose tissue, and skeletal muscle, its activity in the brain does not significantly contribute to systemic cortisol and cortisone turnover. nih.govresearchgate.net
Cortisone-d8 is also used as an internal standard in methods developed to simultaneously measure multiple steroid hormones in biological samples like serum and tissue, ensuring high accuracy and low variability in results. nih.gov
Kinetic Studies of Biotransformation Reactions in Vitro
In vitro kinetic studies using Cortisone-d8 provide valuable data on the speed and efficiency of enzymatic reactions involved in steroid metabolism. These studies often involve incubating the tracer with cell lines or tissue homogenates that express specific enzymes.
For instance, to assess any potential isotope effect on enzyme kinetics, researchers incubated HEK293 cells transfected with human 11β-HSD1 with both cortisone and d2-cortisone. endocrine-abstracts.org The production rates of cortisol and d2-cortisol were then compared. endocrine-abstracts.org Such experiments help determine key kinetic parameters like the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax. endocrine-abstracts.org
A study investigating a new method to measure cortisone production used d2-cortisone and found no significant isotope effect on the competition with a radiolabeled tracer for 11β-HSD1. The Vmax and apparent Km values were comparable for both deuterated and non-deuterated cortisone, validating the use of the tracer in kinetic studies. endocrine-abstracts.org
Table 1: Comparative Kinetic Parameters of Cortisone and d2-Cortisone with 11β-HSD1
| Substrate | Vmax (pmol/min per 10^5 cells) | Apparent Km (μM) |
|---|---|---|
| Cortisone (E) | 2.2 ± 0.8 | 2.8 ± 1.3 |
| d2-Cortisone (d2E) | 1.8 ± 0.6 | 2.3 ± 1.0 |
Data from a study on a new stable isotope tracer method. endocrine-abstracts.org
Assessment of De Novo Steroidogenesis in Specific Biological Systems (Non-Human In Vivo and In Vitro Models)
Cortisone-d8 is a valuable tool for investigating the de novo synthesis of steroids in various non-human biological models.
Tracing Precursor-to-Product Conversions and Metabolic Flux
Stable isotope tracing is a powerful method for analyzing metabolic flux, allowing researchers to follow atoms through metabolic pathways. nih.gov This is particularly useful for understanding dynamic metabolic changes in both healthy and diseased states. nih.gov While in vivo flux analysis is more complex than in vitro or ex vivo studies, it provides a detailed view of systemic and organ-specific metabolism. nih.gov
In animal models, timed infusions of deuterated steroids like d4-cortisol are used to trace their conversion into various metabolites in different tissues such as the liver, brain, and adipose tissue. nih.gov By measuring the concentrations of the tracer and its metabolic products over time, researchers can quantify the rate of conversion and understand the contribution of different tissues to the circulating steroid pool. nih.gov For example, such studies have been used to investigate the impact of adipocyte-specific disruption of 11β-HSD1 on glucocorticoid metabolism. nih.gov
Metabolic flux analysis, often utilizing mass spectrometry or nuclear magnetic resonance spectroscopy, helps to trace the path of labeled substrates like 13C-glucose or deuterated steroids through various metabolic networks. nih.govnih.govmdpi.com This approach has been instrumental in studying the interplay between different metabolic pathways. nih.gov
Identification of Novel Metabolic Intermediates and Pathways
The use of tracers like Cortisone-d8 can lead to the discovery of previously unknown metabolic intermediates and pathways. As the tracer moves through the metabolic system, it may be converted into novel metabolites that can be identified using sensitive analytical techniques like mass spectrometry.
For example, studies on the biotransformation of cortisone by microorganisms like Rhodococcus rhodnii have led to the synthesis and identification of new steroid compounds. mdpi.com In one such study, the biotransformation of cortisone yielded two new hydroxysteroid derivatives. mdpi.com By stopping the reaction at an earlier time point, researchers were able to isolate and confirm the structure of intermediate compounds, providing insight into the metabolic pathway. mdpi.com
Research into the steroidogenic capacity of human ovarian tissue has also revealed the presence of non-canonical and "backdoor" steroid synthesis pathways, as well as the capability for intra-ovarian corticosteroid biosynthesis. nih.gov The detection of various steroid hormones and their intermediates suggests that local steroid production and conversion play a significant role in ovarian function. nih.gov
Role in Understanding Local Glucocorticoid Dynamics in Animal and Cellular Models
Cortisone-d8 and other deuterated tracers are crucial for understanding how glucocorticoid levels are regulated at the local tissue level in animal and cellular models. The local concentration of active glucocorticoids can be significantly different from circulating levels, and this is largely regulated by the 11β-HSD enzymes. smw.ch
Studies in murine models of polyarthritis have shown that the local reactivation of therapeutic glucocorticoids by 11β-HSD1 at the site of inflammation is essential for their anti-inflammatory effects. bmj.com When this enzyme was deleted, the animals showed resistance to the therapeutic effects of corticosterone (B1669441), highlighting the importance of local steroid metabolism. bmj.com
In cellular models, such as human keratinocytes, inhibitors of 11β-HSD1 have been shown to reduce cortisol levels and improve dermal collagen content after exposure to cortisone and UV radiation. plos.org These studies often use radiolabeled or stable isotope-labeled cortisone to measure the activity of 11β-HSD1 in intact cells. plos.org
Furthermore, research using the human SGBS preadipocyte cell line has demonstrated that these cells can synthesize steroid hormones de novo. bioscientifica.com Treatment of these cells with androstenedione (B190577) led to increased levels of progesterone, testosterone (B1683101), and cortisone, indicating an alteration in their steroidogenic function. bioscientifica.com
Table 2: Compound Names
| Compound Name |
|---|
| 11-Deoxycortisol |
| 11β-Hydroxysteroid Dehydrogenase |
| Androstenedione |
| Corticosterone |
| Cortisol |
| Cortisone |
| Cortisone-d2 |
| Cortisone-d8 |
| d2-Cortisol |
| d3-Cortisol |
| d3-Cortisone |
| d4-Cortisol |
| Progesterone |
Investigation of Metabolic Pathways and Enzyme Mechanisms in Various Tissues (e.g., Salivary Glands)
The use of stable isotope-labeled tracers, such as Cortisone-d8 (Major), has been pivotal in elucidating the intricate pathways of steroid metabolism and the mechanisms of the enzymes involved across various tissues. While much of this research has focused on metabolic hubs like the liver and adipose tissue, the salivary glands have emerged as a significant site of steroid transformation, primarily due to their high expression of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). scielo.brresearchgate.net
Research has established that salivary glands actively metabolize glucocorticoids. nih.gov Free cortisol from the bloodstream diffuses into the acinar cells of the salivary glands. researchgate.net Here, it is extensively converted to the inactive steroid cortisone by 11β-HSD2. scielo.brresearchgate.netresearchgate.net This enzymatic action results in significantly higher concentrations of cortisone relative to cortisol in saliva compared to serum. scielo.brresearchgate.net
The primary enzyme responsible for this conversion in the salivary glands is 11β-HSD2, which functions as a potent dehydrogenase, inactivating cortisol. nih.govbioscientifica.com This process is crucial for protecting mineralocorticoid receptors in the salivary glands from illicit occupation by cortisol. scielo.br While 11β-HSD2 is the predominant isozyme, the potential for the reverse reaction, the conversion of cortisone back to cortisol, catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), can be investigated using tracers like Cortisone-d8.
A hypothetical study utilizing Cortisone-d8 in salivary gland tissue homogenates would allow for the precise tracing of cortisone's metabolic fate. By incubating the tissue with Cortisone-d8 and analyzing the resulting products using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers could quantify the conversion of Cortisone-d8 to Cortisol-d7 (assuming the loss of one deuterium (B1214612) atom during the reduction at the 11-position). The detection of Cortisol-d7 would provide direct evidence of 11β-HSD1 reductase activity within the salivary glands.
Studies in other tissues have successfully employed similar deuterated tracers to quantify the bidirectional activity of 11β-HSD enzymes. For instance, the co-infusion of deuterated cortisone and cortisol has been used to measure the rates of cortisol regeneration and clearance in tissues like liver, adipose, and skeletal muscle. nih.gov These studies have revealed a dynamic recycling between cortisol and cortisone, which is vital for maintaining local and systemic glucocorticoid levels. nih.gov
While direct studies using Cortisone-d8 in salivary glands are not extensively documented in the provided context, research in rat salivary glands has demonstrated the presence of enzymes capable of producing corticosterone and testosterone from pregnenolone, indicating that local steroidogenesis does occur. frontiersin.org The use of corticosterone-d8 as a stable isotope in these studies highlights the utility of deuterated tracers in quantifying steroid hormone levels and enzymatic activities in salivary gland homogenates. frontiersin.org
The following table summarizes the key enzymes in salivary gland steroid metabolism and how their activity could be investigated using Cortisone-d8.
| Enzyme | Reaction | Investigated with Cortisone-d8 | Expected Product |
| 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) | Cortisol → Cortisone | Indirectly | N/A (Cortisone-d8 is the substrate for the reverse reaction) |
| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Cortisone → Cortisol | Directly | Cortisol-d7 |
This table is interactive. You can sort and filter the data.
Further research employing Cortisone-d8 as a tracer in salivary glands would be invaluable for a more complete understanding of local glucocorticoid regulation and its potential impact on oral health and systemic conditions.
Cortisone D8 Major As a Chemical Reference Material in Research
Establishment of Certified Analytical Reference Standards
The establishment of certified analytical reference standards is a critical process for ensuring the accuracy and reliability of analytical measurements in research and clinical settings. Certified Reference Materials (CRMs) are highly pure substances with precisely defined concentrations that serve as a benchmark for calibrating and validating analytical instruments. waters.com The production of CRMs, including those for steroid hormones, is often conducted under rigorous quality systems, such as ISO 17034, which guarantees metrological traceability. aist.go.jp
For a compound like Cortisone-d8 to be established as a CRM, it must undergo a comprehensive characterization using metrologically valid procedures. caymanchem.com This involves stringent quality control and verification of its isotopic enrichment and chemical purity through advanced analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. pharma-industry-review.com The certificate of analysis accompanying a CRM provides the certified property values and their associated uncertainties, ensuring its suitability as a quantitative analytical reference standard. caymanchem.com The use of such certified standards is indispensable for the calibration of analytical instruments, the assignment of values to other analytical reagents, and for confirming the validity of analytical methods. aist.go.jp
The availability of certified steroid reference materials, including deuterated analogs, is crucial for various applications, from clinical diagnostics to anti-doping analysis. waters.comindustry.gov.au These standards ensure that laboratories can produce consistent and comparable results over time, which is fundamental for both research and regulatory compliance. waters.com
Role in Quality Control for Steroid Research and Pharmaceutical Production
In the realms of steroid research and pharmaceutical production, quality control is paramount to ensure the validity of research findings and the quality of medicinal products. Stable isotope-labeled internal standards, such as Cortisone-d8, play a pivotal role in these quality control processes. pharma-industry-review.comnih.gov They are particularly vital in quantitative bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). pharma-industry-review.com
The primary function of Cortisone-d8 in this context is to normalize for variations that can occur during sample preparation, extraction, injection, and analysis. cerilliant.com Since Cortisone-d8 is chemically almost identical to the analyte of interest (cortisone), it experiences similar effects from the sample matrix and the analytical process. chromforum.org By adding a known amount of Cortisone-d8 to a sample at the beginning of the workflow, any subsequent loss or variation in the analytical signal of the native cortisone (B1669442) can be corrected by comparing it to the signal of the deuterated standard. annlabmed.org This significantly improves the precision and accuracy of the quantification. scispace.com
In pharmaceutical quality control, deuterated steroids are used for method validation, stability studies, and to ensure the consistency of manufactured batches. pharma-industry-review.com For instance, NMR-based quality control can be employed to detect counterfeit or adulterated steroid formulations by comparing them against a reliable reference standard. mdpi.com The use of Cortisone-d8 as an internal standard helps to ensure that analytical methods for steroid analysis meet the stringent requirements of regulatory bodies.
A practical application of Cortisone-d8 in quality control is demonstrated in a study that developed a method for the simultaneous quantification of cortisol and cortisone in human urine using LC-MS. In this study, Cortisone-d8 was used as the internal standard for cortisone. The method's performance, including its accuracy and precision, was rigorously evaluated.
Table 1: Intra-assay and Inter-assay Accuracy and Precision for Cortisone Quantification using Cortisone-d8 as an Internal Standard
| Analyte | Intra-assay Accuracy (%) | Intra-assay Precision (%CV) | Inter-assay Accuracy (%) | Inter-assay Precision (%CV) |
|---|---|---|---|---|
| Cortisone | 94.8 - 106 | 4.2 - 6.4 | 101 - 108 | 3.4 - 5.4 |
Data sourced from a study on the quantification of cortisol and cortisone in human urine by LC-MS. thermofisher.com
Calibration and Performance Monitoring of Analytical Instrumentation
Accurate calibration and continuous performance monitoring of analytical instrumentation are fundamental for generating reliable quantitative data. Cortisone-d8 and other stable isotope-labeled compounds are essential for these tasks, especially for highly sensitive techniques like mass spectrometry. musechem.com
Calibration involves creating a relationship between the known concentrations of an analyte and the instrument's response. nih.gov By using a set of calibration standards containing the analyte and a fixed concentration of the internal standard (Cortisone-d8), a calibration curve can be constructed. The ratio of the analyte's response to the internal standard's response is plotted against the analyte's concentration. This use of an internal standard helps to mitigate the impact of matrix effects, which can suppress or enhance the instrument's signal, leading to inaccurate results. annlabmed.org
The process of isotope dilution, where a stable isotope-labeled analog is used, is considered a gold-standard technique for calibration in many analytical methods. restek.com It allows for highly accurate quantification because the internal standard co-elutes with the analyte and experiences the same ionization effects in the mass spectrometer's source. chromforum.org
Beyond initial calibration, Cortisone-d8 is also used for the ongoing performance monitoring of the analytical instrument. By including quality control samples with known concentrations of the analyte and the internal standard in each analytical batch, laboratories can monitor the instrument's performance over time. nih.gov Consistent recovery of the internal standard indicates that the analytical system is functioning correctly, while significant deviations can signal a problem with the instrument or the method. nebiolab.com This ensures the long-term reliability and reproducibility of the analytical data. waters.com
Emerging Research Frontiers and Future Perspectives for Cortisone D8 Major
Integration with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics) for Comprehensive Profiling
The fields of metabolomics and lipidomics, which involve the comprehensive study of metabolites and lipids in biological systems, heavily rely on high-precision analytical techniques, primarily mass spectrometry (MS). d-chem.co.il Cortisone-d8 (Major) is increasingly integral to these "omics" platforms for the accurate profiling of steroid hormones.
In metabolomics, stable isotope-labeled compounds are essential for tracing metabolic pathways and quantifying endogenous metabolites with high accuracy. creative-proteomics.com When analyzing complex biological samples like plasma, urine, or tissue, the presence of a known concentration of Cortisone-d8 serves as an internal standard. frontiersin.org Because it is chemically almost identical to natural cortisone (B1669442), it co-elutes during chromatographic separation and experiences similar ionization and matrix effects in the mass spectrometer. However, due to the mass difference imparted by the eight deuterium (B1214612) atoms, it is easily distinguished from the unlabeled cortisone. vulcanchem.com This allows for precise and accurate quantification of endogenous cortisone levels, which is crucial for understanding metabolic disorders and the physiological effects of drugs. creative-proteomics.compolarismarketresearch.com
Similarly, in lipidomics, which studies the complete lipid profile of a cell or organism, deuterated standards are critical. nih.gov Steroid hormones are a class of lipids, and their accurate measurement is vital for diagnosing and monitoring diseases. upce.cz The use of Cortisone-d8 in conjunction with liquid chromatography-mass spectrometry (LC-MS) methods enables robust and reliable quantification of cortisone within a broader lipidomic analysis. mdpi.com This integration allows researchers to build more comprehensive models of cellular metabolism, linking steroid hormone dysregulation to changes in other lipid classes and metabolic pathways. nih.gov Advanced techniques like ion mobility-mass spectrometry can further enhance selectivity, allowing for the simultaneous analysis of steroids and other lipid classes like phosphatidylcholines and phosphatidylethanolamines in a single run. mdpi.com
Table 1: Application of Cortisone-d8 in Omics Technologies
| Omics Field | Role of Cortisone-d8 (Major) | Key Advantage | Analytical Technique |
|---|---|---|---|
| Metabolomics | Internal standard for absolute quantification of endogenous cortisone. upf.edu | Corrects for sample loss during preparation and variability in instrument response. | Liquid Chromatography-Mass Spectrometry (LC-MS). creative-proteomics.com |
| Lipidomics | Standard for profiling steroid lipids within the broader lipidome. nih.gov | Enables accurate measurement of steroid hormones in complex lipid extracts. upce.cz | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). mdpi.com |
| Steroid Profiling | Component in a mixture of deuterated steroid standards for comprehensive analysis. lcms.czsigmaaldrich.com | Allows for the simultaneous and accurate quantification of multiple steroid hormones. frontiersin.org | Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS. nih.gov |
Potential in Environmental and Food Science Applications (General for Stable Isotopes)
While direct applications of Cortisone-d8 in environmental and food science are not yet widespread, the established use of stable isotope-labeled compounds in these fields highlights its significant potential. polarismarketresearch.comalfa-chemistry.com Steroid hormones are recognized as environmental contaminants that can impact wildlife and human health. tandfonline.com
In environmental science, deuterated standards are used for isotope dilution mass spectrometry to detect and quantify pollutants in water, soil, and air with high precision and accuracy. alfa-chemistry.com Cortisone-d8 could serve as an invaluable tool for tracing the fate and transport of cortisone in ecosystems, such as in wastewater treatment processes or agricultural runoff. zeochem.com Its use would enable researchers to accurately measure cortisone concentrations even at trace levels in complex environmental matrices. alfa-chemistry.com
In food science, stable isotope standards are crucial for quality control and the analysis of flavor and aroma compounds. vulcanchem.com For instance, deuterated analogs are used to quantify compounds formed during lipid oxidation, which can affect food quality. vulcanchem.com Given that steroid hormones can be present in food products of animal origin, Cortisone-d8 could be employed as a certified reference standard to develop and validate methods for monitoring these residues, ensuring food safety and compliance with regulatory limits. tandfonline.com Furthermore, the use of deuterated solvents is a common practice in food analysis using techniques like Nuclear Magnetic Resonance (NMR), although this is for sample preparation rather than as an internal standard. unimi.it
Advancements in Isotope-Assisted Mechanistic Studies
The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). symeres.com This effect makes deuterated compounds like Cortisone-d8 powerful tools for elucidating the mechanisms of enzymatic reactions and metabolic pathways. symeres.comacs.org
By comparing the metabolism of cortisone with that of Cortisone-d8, researchers can identify the rate-limiting steps in its biotransformation. If a C-H bond at a deuterated position is broken during a critical step of an enzyme-catalyzed reaction, the reaction will proceed more slowly for Cortisone-d8 than for unlabeled cortisone. acs.org This information is invaluable for understanding the function of steroid-metabolizing enzymes, such as those in the cytochrome P450 superfamily. frontiersin.org
Such mechanistic studies are not limited to metabolism. They can also provide insights into receptor binding and the mode of action of steroid hormones. ed.ac.uk The use of stable isotope-labeled compounds in conjunction with analytical techniques like MS and NMR allows for a detailed investigation of drug disposition, including absorption, distribution, metabolism, and excretion (ADME) studies. researchgate.net The availability of specifically labeled compounds like Cortisone-d8 facilitates the precise study of cortisone's metabolic fate in human tissues. nih.gov
Table 2: Research Applications in Isotope-Assisted Studies
| Research Area | Application of Cortisone-d8 | Relevant Findings |
|---|---|---|
| Enzyme Kinetics | Probe for kinetic isotope effects in steroid metabolism. acs.org | Helps to identify rate-limiting steps in enzymatic pathways. |
| Metabolic Pathway Elucidation | Tracer to follow the transformation of cortisone into its metabolites. clearsynth.com | Delineates complex metabolic networks and identifies novel metabolites. acs.org |
| Drug Metabolism and Pharmacokinetics (DMPK) | Internal standard for quantifying drug metabolites. symeres.com | Improves understanding of a drug's absorption, distribution, metabolism, and excretion (ADME). |
Innovations in Deuterium Labeling Technologies and Their Impact on Cortisone-d8 Research
The synthesis of deuterated compounds has historically been a complex and often costly process. However, recent advancements in deuterium labeling technologies are making these essential research tools more accessible and versatile. researchgate.net These innovations have a direct impact on the availability and potential applications of compounds like Cortisone-d8.
Traditional methods for deuteration often involve multi-step syntheses starting from commercially available deuterated precursors or using hydrogen-deuterium exchange reactions under harsh conditions. nih.gov For example, a method for preparing cortisol-d4 involved protecting the side chain of cortisone, performing a hydrogen-deuterium exchange with sodium deuteroxide in deuterated methanol (B129727) (NaOD/MeOD), and then carrying out a reductive deuteration. nih.gov Another method for [6,7-2H]cortisone required the synthesis of a key dieneone intermediate that could be satisfactorily deuterated. nih.gov
More recent innovations are focused on developing more efficient, selective, and sustainable methods. rsc.org These include:
Catalytic H/D Exchange: The use of new catalysts, such as those based on ruthenium, allows for the direct exchange of hydrogen for deuterium on complex molecules under milder conditions. researchgate.net
Reductive Deuteration: Improved deuterated reducing agents and reaction protocols enable more selective and higher-yield incorporation of deuterium.
Continuous Flow and Ultrasound-Assisted Synthesis: These modern techniques can significantly accelerate reaction times, improve yields, and facilitate scale-up production of deuterated steroids. nih.gov A recent study demonstrated the synthesis of 12 different deuterated steroid hormones with high selectivity and d-incorporation using an ultrasound-assisted microcontinuous process. nih.gov
These technological advancements are expected to lower the cost and increase the variety of available deuterated steroids, including custom-labeled versions of Cortisone-d8 with deuterium atoms at specific, strategic positions. This will open up new avenues for more sophisticated mechanistic studies and broader applications in all the fields mentioned above. rsc.org
Q & A
Basic Research Design: How can Cortisone-d8 (Major) be effectively characterized in metabolic studies?
Methodological Answer:
To characterize Cortisone-d8 (Major), employ deuterium-specific analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (focusing on <sup>2</sup>H signals) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity and structural integrity. Use isotopic dilution assays to quantify deuterium incorporation at the C-2, C-4, C-6, and C-9 positions, as per the molecular formula C21D8H20O5 . For reproducibility, document solvent systems, column specifications (e.g., reverse-phase HPLC), and calibration standards in the experimental section .
Advanced Research Consideration: How do isotopic effects of deuterium influence metabolic stability assays? Design comparative kinetic studies using non-deuterated cortisone as a control. Analyze enzyme-binding affinities (e.g., 11β-hydroxysteroid dehydrogenase) via isothermal titration calorimetry (ITC) to quantify deuterium-induced changes in activation energy .
Basic Experimental Design: What frameworks ensure robust hypothesis formulation for Cortisone-d8 studies?
Methodological Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example:
- Feasibility: Can deuterium tracing be performed with available LC-MS/MS instrumentation?
- Novelty: Does Cortisone-d8 enable novel insights into glucocorticoid metabolism in tissue-specific models?
Use the PICO framework (Population, Intervention, Comparison, Outcome) for clinical applications, e.g., "Does Cortisone-d8 (Intervention) improve pharmacokinetic profiling (Outcome) in hepatic-impaired models (Population) compared to non-deuterated analogs (Comparison)?" .
Advanced Research Consideration: How can multi-omics integration (e.g., metabolomics and transcriptomics) resolve conflicting data on Cortisone-d8’s metabolic pathways? Use pathway enrichment analysis (e.g., KEGG, Reactome) to cross-validate isotopic tracer data with gene expression profiles, addressing discrepancies in isotope effect magnitudes .
Basic Data Collection: What are best practices for validating Cortisone-d8 in biological matrices?
Methodological Answer:
Follow ICH Q2(R1) guidelines for method validation:
- Linearity : Test Cortisone-d8 in spiked plasma/serum across 50–150% of expected physiological concentrations.
- Precision : Calculate intra-day/inter-day CV% using triplicate injections.
- Recovery : Compare extraction efficiency (e.g., protein precipitation vs. solid-phase extraction) .
Advanced Research Consideration: How to mitigate matrix effects in untargeted metabolomics when using Cortisone-d8 as an internal standard? Implement post-column infusion studies to identify ion suppression/enhancement zones and optimize chromatographic separation .
Basic Data Analysis: How should researchers handle isotopic interference in quantitative assays?
Methodological Answer:
Use mathematical correction algorithms (e.g., isotopic pattern deconvolution) to account for natural abundance <sup>13</sup>C and <sup>2</sup>H contributions. Validate with blank matrix samples spiked with Cortisone-d8 at LLOQ levels .
Advanced Research Consideration: What statistical models resolve contradictions in deuterium retention rates across tissue types? Apply mixed-effects models to account for inter-organ variability, incorporating fixed effects (e.g., dose) and random effects (e.g., inter-subject differences) .
Advanced Validation: How to ensure reproducibility in cross-laboratory Cortisone-d8 studies?
Methodological Answer:
Adopt standardized protocols for:
- Sample preparation : Specify freeze-thaw cycles, storage conditions (-80°C vs. liquid nitrogen).
- Instrument calibration : Use NIST-traceable reference materials.
Publish raw data (e.g., mzML files) and processing scripts in supplementary materials .
Advanced Research Consideration: Can machine learning improve predictive modeling of Cortisone-d8’s tissue distribution? Train random forest models on pharmacokinetic parameters (e.g., volume of distribution, clearance) derived from preclinical studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
